1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one
Description
1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with a bromine atom and a phenyl ring. The phenyl ring is further functionalized with a bromomethyl group at the 2-position and an amino group at the 4-position (see structure in ). Its molecular formula is C₁₀H₁₀Br₂N₀₂, with a molecular weight of 294.09 g/mol (inferred from and ).
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[4-amino-2-(bromomethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(14)10(12)9-3-2-8(13)4-7(9)5-11/h2-4,10H,5,13H2,1H3 |
InChI Key |
WAOIXPWRJFBSGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Detail |
|---|---|
| Chemical Name | 1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one |
| Molecular Formula | C10H11Br2NO |
| Molecular Weight | 321.01 g/mol |
| Functional Groups | Aromatic amine, bromomethyl, α-bromoketone |
| Key Reactive Sites | Bromomethyl group, α-bromoketone moiety |
Preparation Methods Analysis
Common Synthetic Routes
Bromination of Aromatic Precursors
A primary approach is the bromination of a 4-amino-2-methylphenyl-propan-2-one derivative. Bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the methyl group to a bromomethyl substituent and the α-position of the ketone.
- Reagents: Bromine or NBS
- Conditions: Low temperature (0–5°C) to avoid over-bromination and side reactions
- Solvents: Chloroform or dichloromethane
- Catalysts/Initiators: Radical initiators such as benzoyl peroxide or AIBN may be used, but industrial methods aim to avoid expensive initiators
This method is supported by analogous brominations of methyl-substituted aromatic ketones reported in the literature.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromomethylation | Bromine or NBS, solvent (CHCl3), 0–5°C, radical initiator optional | Control stoichiometry to avoid polybromination |
| α-Bromination of ketone | Bromine, low temperature, possibly base (triethylamine) for dehydrohalogenation | Ensures α-bromo substitution without overreaction |
| Amino group introduction | Starting from amino-substituted phenyl derivative preferred | Amination post-bromination is less common due to sensitivity of bromomethyl group |
Purification and Characterization
- Purification: Recrystallization from acetone/hexane mixtures or preparative high-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water mobile phases.
- Characterization Techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm aromatic protons (δ 7.6–8.0 ppm) and ketone carbonyl carbons (δ 190–200 ppm).
- Infrared Spectroscopy (IR): Carbonyl stretch near 1700 cm⁻¹ and C–Br vibrations around 600 cm⁻¹.
- Mass Spectrometry (MS): Molecular ion peaks consistent with C10H11Br2NO (e.g., [M+H]+ at m/z ~ 321).
These methods ensure high purity and structural confirmation of the target compound.
Summary Table of Preparation Methods
| Method Type | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Bromination with Br2/NBS | Br2 or NBS, low temp, chloroform, radical initiator optional | Selective bromination; well-established | Expensive reagents; side reactions possible |
| Bromination with BrO3H/H2O2 (Patent method) | Bromic acid, hydrogen peroxide, room temp | Cost-effective; mild conditions | Patent-specific; adaptation needed for ketone |
| Amination | Starting amino-substituted precursor | Avoids harsh amination steps | Requires amino-substituted starting material |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohols or amines.
Scientific Research Applications
1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amino group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one with analogous brominated ketones and aromatic derivatives:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Brominated Sites : The dual bromine atoms in the target compound render it highly reactive toward nucleophilic substitution (e.g., Suzuki coupling). In contrast, the chalcone derivative () leverages bromine for β-elimination to form α,β-unsaturated systems.
- Amino Group Influence: The 4-amino group in the target compound likely enhances resonance stabilization of intermediates, a feature absent in non-amino analogs like 1-(4-methylphenyl)-3-phenylprop-2-en-1-one ().
- Halogen Effects : Replacing bromine with chlorine (as in ) reduces leaving-group efficiency, while trifluoromethyl groups () increase electrophilicity and metabolic stability.
Physical Properties
While experimental data (e.g., melting point, solubility) for the target compound are absent, analogs provide insights:
Biological Activity
1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes an amino group, bromomethyl substituent, and a bromopropanone moiety, making it a candidate for various therapeutic applications.
- Molecular Formula : C10H11Br2NO
- Molecular Weight : 321.01 g/mol
- CAS Number : 1803865-01-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromomethyl and amino groups can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The bromopropanone moiety may also participate in electrophilic reactions, further modulating the compound’s biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. It appears to inhibit specific enzymes involved in cancer cell proliferation and survival. For example, studies have demonstrated that it can induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation and apoptosis .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 75 |
| Escherichia coli | 50 | 70 |
Study 2: Anticancer Activity
A separate study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability.
| Cancer Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MCF-7 (Breast) | 10 | 40 |
| A549 (Lung) | 10 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
